trans-4-Hexylcyclohexanecarboxylic acid

描述

Molecular Geometry and Stereochemical Configuration

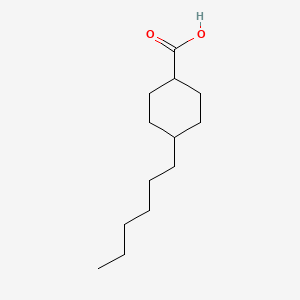

This compound possesses the molecular formula C₁₃H₂₄O₂ with a molecular weight of 212.333 g/mol. The compound is characterized by a cyclohexane ring structure with a hexyl substituent at the 4-position and a carboxylic acid functional group at the 1-position, arranged in trans configuration. The International Union of Pure and Applied Chemistry name for this compound is this compound, with the Chemical Abstracts Service registry number 38289-30-4.

The stereochemical configuration of this compound is fundamentally determined by the relative positioning of the hexyl group and carboxylic acid moiety on the cyclohexane ring. In the trans configuration, these substituents are positioned on opposite sides of the ring plane, creating a spatial arrangement that minimizes steric interactions. This configuration contrasts significantly with the cis isomer, where both substituents would be located on the same side of the ring.

The three-dimensional structure of the compound reveals that the cyclohexane ring adopts a chair conformation to minimize angle strain and achieve the most stable configuration. In this conformation, the carbon atoms are positioned at angles of 109.5 degrees, allowing for optimal spatial arrangement of hydrogen atoms and substituents. The hexyl substituent, being a bulky group, preferentially occupies an equatorial position in the chair conformation to reduce 1,3-diaxial interactions that would occur in an axial position.

Table 1: Molecular Properties of this compound

X-ray Crystallographic Analysis of Cyclohexane Ring Conformation

X-ray crystallography serves as the primary experimental method for determining the precise atomic and molecular structure of crystalline materials, providing detailed information about bond lengths, angles, and three-dimensional arrangements. In the context of cyclohexane derivatives like this compound, X-ray crystallographic analysis reveals critical information about ring conformations and substituent orientations.

The crystallographic analysis of cyclohexane ring systems demonstrates that these structures predominantly adopt chair conformations to minimize conformational energy. X-ray crystallography measures the angles and intensities of diffracted X-rays to produce three-dimensional pictures of electron density within crystals, allowing for precise determination of atomic positions and chemical bonds. The technique involves placing crystals in intense X-ray beams and recording the resulting diffraction patterns, which are then processed computationally to determine molecular structures.

Recent crystallographic studies on related cyclohexanecarboxylic acid derivatives have revealed significant conformational insights. Research has shown that mRNA capping enzymes, which contain cyclohexane-related structures, exhibit large conformational changes that can be observed through X-ray crystallography. These studies demonstrate that protein molecules can adopt different conformations within the same crystal, with some adopting open configurations while others maintain closed conformations.

The crystallographic data collection process for cyclohexane derivatives requires rotation of crystals through approximately 180 degrees, with images recorded at every step to capture complete three-dimensional structural information. Multiple data sets may be necessary to account for radiation damage or to employ specific phasing methods required for complex molecular structures.

Table 2: Crystallographic Parameters for Cyclohexane Ring Analysis

Comparative Analysis of Cis-Trans Isomerism in Cyclohexanecarboxylic Acid Derivatives

The comparative analysis of cis-trans isomerism in cyclohexanecarboxylic acid derivatives reveals fundamental differences in conformational behavior, stability, and dynamic properties. Cis-trans isomerism in cycloalkanes occurs when substituents can be positioned either on the same side (cis) or opposite sides (trans) of the ring plane. For cyclohexanecarboxylic acid derivatives, this stereochemical difference has profound implications for molecular behavior and properties.

Research on 1,2-cyclohexanecarboxylic acid derivatives has demonstrated that cis and trans isomers exhibit dramatically different conformational dynamics. While cis-1,2-cyclohexanecarboxylic acid maintains a preference for the classical chair cyclohexane conformation, trans-1,2-cyclohexanecarboxylic acid shows dynamic interconversion between chair and twisted boat conformations. This difference in conformational flexibility significantly affects the reactivity and stability of these compounds.

Molecular dynamics simulations have revealed that cis isomers retain conformations close to the classical chair configuration, whereas trans isomers actively transition between various conformations, including twisted boat and even diaxial chair conformations. The diaxial chair conformation, typically considered energetically unfavorable due to 1,3-diaxial interactions, becomes accessible for trans isomers under certain conditions.

The distribution of dihedral angles between substituents provides additional insight into the conformational preferences of cis-trans isomers. In cis isomers, the rotation of substituents is more restricted, with amide groups showing limited rotational freedom compared to carboxylic acid groups. Trans isomers demonstrate bimodal distribution patterns with distinct conformational populations, indicating greater conformational flexibility.

Table 3: Comparative Properties of Cis-Trans Cyclohexanecarboxylic Acid Isomers

The synthesis and separation of cis-trans isomers present distinct challenges in pharmaceutical and materials applications. Research has demonstrated that trans-4-amino-1-cyclohexanecarboxylic acid derivatives can be prepared with trans ratios exceeding 75 percent through optimized synthetic procedures. The conversion between cis and trans configurations requires specific reaction conditions, often involving strong bases in aprotic solvents.

Epimerization studies on methylcyclohexanecarboxylic acids have shown that heating trans isomers under reflux with thionyl chloride can cause partial epimerization, while treatment at room temperature produces no configurational changes. These findings highlight the importance of reaction conditions in maintaining or altering stereochemical integrity during synthetic transformations.

Table 4: Epimerization Conditions for Cyclohexanecarboxylic Acid Derivatives

The liquid crystalline properties of this compound and related compounds demonstrate the practical importance of stereochemical configuration. When mixed with benzoic acid, this compound forms nematic liquid crystal phases with clearing points at 88°C. The compound exhibits ringed spherulitic and undulated textures that remain visible up to 71°C, indicating a texture transition within the nematic phase.

The carboxylic acid functional groups in these compounds can form dimers through hydrogen bonding, which contributes to the stabilization of liquid crystalline phases. This behavior is particularly significant for trans isomers, where the spatial separation of functional groups allows for optimal intermolecular interactions while maintaining molecular order within the liquid crystal matrix.

属性

IUPAC Name |

4-hexylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O2/c1-2-3-4-5-6-11-7-9-12(10-8-11)13(14)15/h11-12H,2-10H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POEBGIQSFIJHAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192062, DTXSID901279875 | |

| Record name | Cyclohexanecarboxylic acid, 4-hexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Hexylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901279875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38792-92-6, 38289-30-4 | |

| Record name | Cyclohexanecarboxylic acid, 4-hexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038792926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC169082 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanecarboxylic acid, 4-hexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Hexylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901279875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Hexylcyclohexanecarboxylic acid typically involves the hydrogenation of 4-Hexylbenzoic acid. The process includes the following steps:

Hydrogenation: 4-Hexylbenzoic acid is subjected to hydrogenation in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions.

Purification: The resulting product is purified through recrystallization or chromatography to obtain this compound with high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated purification systems .

化学反应分析

Types of Reactions:

Oxidation: trans-4-Hexylcyclohexanecarboxylic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) for converting the carboxylic acid to an acyl chloride, followed by nucleophilic substitution.

Major Products:

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Acyl chlorides and other substituted derivatives.

科学研究应用

Chemistry: trans-4-Hexylcyclohexanecarboxylic acid is used as an intermediate in the synthesis of liquid crystals, which are essential components in display technologies such as LCD screens .

Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound and its derivatives. These compounds may exhibit antimicrobial or anti-inflammatory properties .

Industry: In the industrial sector, this compound is utilized in the production of specialized polymers and materials with unique mechanical and thermal properties .

作用机制

The mechanism of action of trans-4-Hexylcyclohexanecarboxylic acid is primarily related to its chemical structure and functional groups. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules. The hexyl group provides hydrophobic characteristics, affecting the compound’s solubility and behavior in different environments .

相似化合物的比较

Comparison with Structural Analogs

Substituent Chain Length and Phase Behavior

The alkyl chain length at the trans-4 position significantly influences mesomorphic properties:

- trans-4-Ethylcyclohexanecarboxylic acid (C₉H₁₆O₂): Shorter ethyl chains reduce molecular flexibility, leading to less stable nematic phases. Limited data suggest non-liquid crystalline behavior at room temperature .

- trans-4-Butylcyclohexanecarboxylic acid (C₁₁H₂₀O₂): Intermediate chain length; reported to form smectic phases under certain conditions, differing from the nematic dominance in the hexyl analog .

- trans-4-Hexylcyclohexanecarboxylic acid : The hexyl chain enhances molecular anisotropy, stabilizing the nematic phase up to 88°C. Its mixture with benzoic acid (90:10 wt%) shows chiral textures resembling cholesteric phases, driven by bent heterodimers .

Table 1: Phase Transition Comparison

| Compound | Alkyl Chain | Phase Type | Transition Temperature | Key Feature(s) |

|---|---|---|---|---|

| trans-4-Ethyl derivative | Ethyl (C₂) | Non-mesomorphic | N/A | Limited hydrogen bonding networks |

| trans-4-Butyl derivative | Butyl (C₄) | Smectic | Not reported | Potential smectic layering |

| trans-4-Hexyl derivative | Hexyl (C₆) | Nematic | 88°C (clearing point) | Chiral domains, ringed spherulites |

Functional Group Modifications

- Hydroxy Derivatives: trans-4-Hydroxycyclohexanecarboxylic acid (C₇H₁₂O₃): The hydroxyl group replaces the alkyl chain, altering hydrogen bonding dynamics. This compound lacks liquid crystalline properties due to rigid hydroxyl interactions, favoring crystalline states . trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid (C₈H₁₄O₃): The hydroxymethyl group introduces polarity but disrupts the linearity required for nematic ordering, resulting in non-mesomorphic behavior .

Binary Mixtures and Heterodimer Formation

The hexyl derivative’s mixture with benzoic acid forms heterodimers via hydrogen bonding, creating bent molecular geometries that induce chiral textures . In contrast, alkyloxybenzoic acids (e.g., 6OBAC) form smectic phases due to their rigid aromatic cores and longer alkoxy chains, highlighting a divergence in phase behavior between cyclohexane- and benzene-based liquid crystals .

Table 2: Hydrogen Bonding and Phase Structure

| System | Dimer Type | Molecular Geometry | Phase Type | Optical Texture |

|---|---|---|---|---|

| trans-4-Hexyl + benzoic acid | Heterodimer | Bent | Nematic | Ringed spherulites, spirals |

| 6OBAC (alkyloxybenzoic acid) | Homodimer | Linear | Smectic C | Focal conic domains |

| trans-4-Hydroxy derivative | Homodimer | Rigid | Crystalline | Non-birefringent |

Research Findings and Key Contrasts

- Chiral Domains: The hexyl derivative’s nematic phase spontaneously segregates into chiral domains, a phenomenon absent in shorter-chain analogs like the ethyl or butyl derivatives .

- Temperature Sensitivity: Texture transitions occur at 71°C in the hexyl-benzoic acid mixture, with defects reappearing below 70°C. This contrasts with oxadiazole-based liquid crystals, which maintain non-twisted phases over broader temperature ranges .

- Thickness Dependence: Thicker samples (~20 µm) of the hexyl compound exhibit pronounced spiral textures, whereas thin samples (<5 µm) show uniform nematic alignment, underscoring the role of sample geometry in phase development .

生物活性

trans-4-Hexylcyclohexanecarboxylic acid (C13H24O2), with a molecular weight of 212.33 g/mol, is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological properties, and applications based on diverse research findings.

Synthesis

The synthesis of this compound can be achieved through multiple routes. One notable method involves the reaction of 4-hexylbenzoic acid with sodium hydroxide under controlled conditions:

| Stage | Reactants | Conditions | Duration |

|---|---|---|---|

| 1 | 4-Hexylbenzoic acid, NaOH | 140 - 150 °C, 22502.3 - 30003 Torr | 1 hour |

| 2 | NaOH | 260 - 280 °C, 22502.3 - 30003 Torr | 2 hours |

This method yields a high purity product suitable for further biological studies .

The biological activity of this compound is primarily attributed to its interaction with cellular membranes and potential effects on lipid bilayer properties. Its structural characteristics suggest it may influence membrane fluidity and permeability, which are critical in various biological processes.

Research Findings

- Cellular Effects : Studies indicate that this compound may exhibit calcium antagonistic properties, which could impact smooth muscle contraction and vascular function . This suggests potential applications in cardiovascular health.

- Liquid Crystal Properties : The compound has been explored in the context of liquid crystals, where it demonstrates unique phase behaviors that could be harnessed in display technologies and other applications .

- Therapeutic Potential : Ongoing research is examining its role in drug delivery systems due to its ability to form stable liquid crystal phases, which can encapsulate therapeutic agents for targeted delivery.

Cardiovascular Applications

A study evaluated the effects of this compound on blood flow dynamics in animal models. The results demonstrated significant improvements in coronary and cerebral blood flow, suggesting its utility as a vasodilator agent .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for trans-4-Hexylcyclohexanecarboxylic acid, and how do reaction conditions influence isomer purity?

- Answer : A common method involves catalytic hydrogenation of 4-hexylbenzoic acid under high-pressure H₂ with a palladium catalyst. The reaction temperature (typically 80–120°C) and solvent polarity (e.g., ethanol vs. THF) critically affect the trans/cis ratio. Post-synthesis purification via recrystallization in ethanol/water mixtures enhances isomer purity (>98% trans confirmed by GC) . Alternative routes include cyclohexane ring functionalization via Grignard reagents, though this requires strict anhydrous conditions to avoid byproducts .

Q. How is structural characterization of this compound performed, and what spectral markers distinguish it from cis isomers?

- Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and X-ray diffraction (XRD) are primary methods. In ¹H NMR, axial protons on the cyclohexane ring exhibit distinct coupling constants (J = 10–12 Hz for trans vs. 2–4 Hz for cis). Infrared spectroscopy (IR) shows a carboxylic acid O–H stretch at 2500–3000 cm⁻¹ and C=O at ~1700 cm⁻¹. XRD analysis confirms chair conformation and equatorial hexyl group orientation .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

- Answer : The compound is sparingly soluble in water (0.1–0.5 mg/mL at 25°C) but highly soluble in polar aprotic solvents (DMSO, DMF). Stability tests show decomposition above 200°C (TGA data). Under alkaline conditions (pH >10), it forms carboxylate salts, enhancing aqueous solubility but reducing thermal stability .

Advanced Research Questions

Q. How does the hexyl chain length in trans-4-alkylcyclohexanecarboxylic acids affect mesomorphic properties in liquid crystal applications?

- Answer : Comparative studies of trans-4-alkyl derivatives (C₆ vs. C₃/C₄ chains) reveal that longer alkyl chains (e.g., hexyl) lower melting points (Tm) by ~15–20°C and enhance nematic phase stability (ΔT = 30–40°C). Polarizing microscopy and differential scanning calorimetry (DSC) show hexyl derivatives exhibit broader mesophase ranges due to enhanced van der Waals interactions .

Q. What experimental strategies resolve contradictions in reported enantiomeric excess (ee) values for stereoselective syntheses?

- Answer : Discrepancies in ee (e.g., 85% vs. 92%) arise from chiral column selection (e.g., Chiralcel OD-H vs. AD-H) or temperature gradients in HPLC. Method optimization includes:

- Column : Use polysaccharide-based columns for better resolution.

- Mobile phase : Isopropanol/hexane (10:90) with 0.1% trifluoroacetic acid improves peak symmetry.

- Validation : Cross-validate with circular dichroism (CD) spectroscopy .

Q. How can computational modeling predict the reactivity of this compound in esterification or amidation reactions?

- Answer : Density Functional Theory (DFT) simulations (B3LYP/6-31G*) reveal that steric hindrance from the axial hexyl group lowers reactivity at the carboxyl group by ~20% compared to non-substituted analogs. Transition state analysis shows higher activation energy (ΔG‡ = 85 kJ/mol) for esterification with methanol, requiring catalysts like DCC/DMAP .

Q. What green chemistry approaches minimize waste in large-scale synthesis of this compound?

- Answer :

- Solvent Recovery : Use membrane distillation to recycle ethanol (>90% recovery).

- Catalyst : Immobilized Pd nanoparticles on silica reduce metal leaching (TON >500).

- Byproduct Utilization : Convert hydrogenation byproducts (e.g., cyclohexanol) into surfactants via sulfonation .

Key Research Gaps

- Isomer-Specific Toxicity : Limited data on environmental impact of trans vs. cis isomers in aquatic systems.

- Advanced Catalysis : Need for asymmetric hydrogenation methods to access enantiopure derivatives.

- Biomedical Applications : Unexplored potential as a lipid anchor in drug delivery systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。